Cellular Differentiation Activity: Monocyte Induction Potential Compared to Furan-3-yl Regioisomer
The compound has been documented in patent literature to exhibit pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its evaluation as an anticancer and antipsoriatic agent [1]. In contrast, the furan-3-yl regioisomer (3-Amino-1-(furan-3-yl)-2-methylpropan-1-ol, CAS 1496015-19-0) has not been reported with comparable cell-differentiation activity in available literature. The furan-2-yl attachment position appears critical for this phenotypic activity, likely due to altered hydrogen-bonding geometry with the biological target.
| Evidence Dimension | Cell proliferation arrest and monocyte differentiation induction |
|---|---|
| Target Compound Data | Pronounced activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation (patent disclosure, no IC50 available) |
| Comparator Or Baseline | 3-Amino-1-(furan-3-yl)-2-methylpropan-1-ol: No reported monocyte differentiation activity in available literature |
| Quantified Difference | Qualitative difference (presence vs. absence of reported activity); quantitative IC50 data not publicly available for either compound |
| Conditions | Undifferentiated cell proliferation assay; monocyte differentiation endpoint (patent literature, freshpatents.com) |
Why This Matters
For researchers investigating differentiation-based anticancer or antipsoriatic mechanisms, the furan-2-yl positional isomer is the only scaffold within this series with documented monocyte-differentiation activity, making it the necessary procurement choice for such phenotypic screening campaigns.
- [1] Webisa WebDataCommons. Property value for compound: Pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to monocyte; use as anticancer agent and for psoriasis treatment. Quoted from freshpatents.com. https://webisa.webdatacommons.org/453276378 (accessed 2026-05-03). View Source
